[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536606
InChI: InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13536606

Molecular Formula: C14H27N3O2

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3/t12-/m1/s1
Standard InChI Key ARQLPGGJOUMGKO-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N([C@@H]1CCN(C1)CCN)C2CC2
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by three key functional groups:

  • A pyrrolidin-3-yl ring system with an (R)-configured stereocenter.

  • A 2-aminoethyl side chain at the 1-position of the pyrrolidine ring.

  • A cyclopropyl-carbamic acid tert-butyl ester moiety linked to the pyrrolidine nitrogen.

The molecular formula is inferred as C₁₅H₂₇N₃O₂ (exact mass: 283.39 g/mol), though this may vary slightly depending on stereochemical and substituent modifications .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource Analogy
Molecular FormulaC₁₅H₂₇N₃O₂Extrapolated
Molecular Weight283.39 g/molCalculated
IUPAC Nametert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamateSystematic derivation
Stereochemistry(R)-configuration at pyrrolidine C3Analogous to
Key Functional GroupsTert-butyl carbamate, cyclopropylamine, secondary amine, pyrrolidine

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous tert-butyl carbamates and pyrrolidine derivatives exhibit characteristic signatures:

  • ¹H NMR:

    • tert-butyl group: Singlet at δ 1.2–1.4 ppm (9H).

    • Pyrrolidine protons: Multiplets between δ 2.5–3.5 ppm .

    • Cyclopropyl CH₂: Resonances near δ 0.5–1.0 ppm.

  • IR Spectroscopy:

    • Carbamate C=O stretch: ~1700 cm⁻¹.

    • N-H stretches (amine): 3300–3500 cm⁻¹ .

Synthesis and Manufacturing

Retrosynthetic Strategy

The synthesis of this compound likely follows a modular approach, as seen in related pyrrolidine-carbamates:

  • Pyrrolidine Core Formation: Ring closure via intramolecular cyclization of a γ-amino alcohol or alkylation of a preformed pyrrolidine.

  • Side-Chain Introduction:

    • 2-Aminoethyl Group: Achieved via reductive amination of a ketone intermediate or nucleophilic substitution .

    • Cyclopropyl-carbamate Installation: Coupling of cyclopropylamine with a tert-butyl chloroformate-activated pyrrolidine intermediate.

Optimized Synthetic Pathway

A plausible route, adapted from, involves:

  • Step 1: Protection of (R)-pyrrolidin-3-amine with tert-butyl dicarbonate (Boc₂O) to yield (R)-1-Boc-pyrrolidin-3-amine.

  • Step 2: Alkylation with 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C).

  • Step 3: Deprotection of the Boc group (TFA/CH₂Cl₂) followed by reaction with cyclopropylamine and Boc-anhydride.

Table 2: Critical Reaction Parameters

ParameterOptimal ConditionRationale
Alkylation Temperature60°CBalances rate vs. side reactions
Coupling ReagentBoc₂O, DMAP (catalyst)Efficient carbamate formation
Solvent SystemDichloromethane (DCM)Polar aprotic, inert

Chemical Reactivity and Functionalization

Carbamate Hydrolysis

The tert-butyl carbamate group is susceptible to acidic hydrolysis (e.g., HCl/dioxane), yielding the free amine—a critical step in prodrug activation:

tert-butyl carbamate+HClcyclopropylamine+CO2+tert-butanol\text{tert-butyl carbamate} + \text{HCl} \rightarrow \text{cyclopropylamine} + \text{CO}_2 + \text{tert-butanol}

This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Amine-Alkylating Reactions

The 2-aminoethyl side chain participates in:

  • Schiff Base Formation: Reaction with ketones/aldehydes (e.g., pyridoxal phosphate) under mild acidic conditions .

  • Acylation: Acetylation with acetic anhydride to form acetamide derivatives, enhancing lipophilicity.

Applications in Drug Discovery

Intermediate for Peptidomimetics

The compound’s rigid pyrrolidine scaffold and amine handles make it valuable for constructing:

  • Kinase Inhibitors: Mimicking ATP-binding motifs via hydrogen bonding.

  • GPCR-Targeted Agents: Substituting for proline in opioid receptor ligands.

Radiopharmaceutical Labeling

The free amine enables conjugation with radionuclide chelators (e.g., DOTA for ⁶⁸Ga PET tracers) .

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